Methyl 8-sulfanylquinoline-2-carboxylate
Description
Methyl 8-sulfanylquinoline-2-carboxylate is a heterocyclic compound featuring a quinoline backbone substituted with a sulfanyl (–SH) group at position 8 and a methyl ester (–COOCH₃) at position 2. This structure confers unique physicochemical properties, including enhanced nucleophilicity (due to the thiol group) and improved solubility in organic solvents (from the ester moiety).
Properties
CAS No. |
95613-72-2 |
|---|---|
Molecular Formula |
C11H9NO2S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
methyl 8-sulfanylquinoline-2-carboxylate |
InChI |
InChI=1S/C11H9NO2S/c1-14-11(13)8-6-5-7-3-2-4-9(15)10(7)12-8/h2-6,15H,1H3 |
InChI Key |
YBHIJMJKNZDSPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2S)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-sulfanylquinoline-2-carboxylate typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of these synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-sulfanylquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution: The carboxylate ester can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Ammonia, alcohols, amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters.
Scientific Research Applications
Methyl 8-sulfanylquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 8-sulfanylquinoline-2-carboxylate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The quinoline scaffold can intercalate with DNA, disrupting replication and transcription processes . These interactions can lead to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key quinoline-based methyl esters and their structural/functional differences:
*Calculated based on molecular formula.
Functional Group Impact on Properties
- Sulfanyl (–SH) vs. Hydroxyl (–OH): The thiol group in this compound offers greater nucleophilicity and metal-binding capability compared to the hydroxyl group in 8-hydroxyquinoline derivatives. This makes it a candidate for catalytic or chelation applications, whereas hydroxylated analogs like 8-Hydroxy-2-methylquinolinium are more suited for hydrogen-bond-driven crystallographic studies .
- Trifluoromethyl (–CF₃) vs. Methyl (–CH₃): The –CF₃ group in Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate enhances metabolic stability and lipophilicity, critical for drug design. In contrast, methyl-substituted analogs (e.g., m-Tolyl 8-methyl-2-phenylquinoline-4-carboxylate) prioritize steric effects for ligand-receptor interactions .
- Fluorine Substitution: Methyl 6-fluoroisoquinoline-8-carboxylate demonstrates how fluorine atoms improve membrane permeability and enzymatic resistance, a trait less pronounced in non-halogenated analogs like the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
